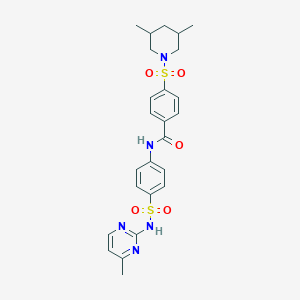

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Beschreibung

This compound (CAS 457651-19-3, molecular formula C₂₆H₃₁N₅O₅S₂, molecular weight 557.68) is a benzamide derivative featuring two sulfonamide groups. It is commercially available for research purposes, with pricing tiers indicating scalability in synthesis .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5S2/c1-17-14-18(2)16-30(15-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-13-12-19(3)27-25/h4-13,17-18H,14-16H2,1-3H3,(H,28,31)(H,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHIYRLFLHJSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C21H22N4O3S2

- Molecular Weight : 438.56 g/mol

- CAS Number : 554423-28-8

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those with benzamide moieties, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, derivatives of sulfonamides have shown IC50 values ranging from 0.09 to 0.58 µM against human carbonic anhydrase II (hCA II), indicating strong inhibitory potential .

| Enzyme | IC50 Values (µM) |

|---|---|

| hCA I | 6.7 - 335.2 |

| hCA II | 0.5 - 55.4 |

| hCA IV | 29.7 - 708.8 |

This data suggests that the compound could be a lead candidate for developing treatments targeting diseases where carbonic anhydrases play a role.

Antiviral Activity

In addition to antibacterial properties, certain benzamide derivatives have shown antiviral activity against enteroviruses. For example, N-phenylbenzamide derivatives demonstrated IC50 values against Enterovirus 71 (EV71) ranging from 5.7 to 12 µM , indicating their potential as antiviral agents .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of related sulfonamide compounds against MRSA, demonstrating their potential as novel antibiotics .

- Enzyme Inhibition Studies : Another investigation focused on the inhibition of hCA enzymes by various benzamide derivatives, establishing a structure-activity relationship that could guide future drug design efforts .

- Antiviral Screening : Research on antiviral properties revealed that certain modifications to the benzamide structure significantly enhanced activity against EV71, suggesting that structural optimization is key to developing effective antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core benzamide/sulfonamide motifs but differ in substituents, influencing physicochemical and binding properties:

Binding Affinity and Selectivity

- Target Compound: The 3,5-dimethylpiperidine group enhances hydrophobic enclosure, a critical factor in Glide XP scoring for ligand-protein interactions .

- Oxadiazole Analogue : The oxadiazole ring’s electron-deficient nature could improve metabolic stability but may reduce affinity compared to pyrimidine-based compounds due to weaker π-π interactions .

- Fluorinated Pyrazolopyrimidine : Fluorine atoms increase lipophilicity and membrane permeability, while the chromen-4-one scaffold may target oxidative stress-related pathways. However, steric bulk from the pyrazolopyrimidine could limit binding to shallow active sites .

Solubility and Pharmacokinetics

- Target Compound : Moderate solubility due to balanced hydrophobicity (logP estimated ~3.5). Sulfonamide groups may confer pH-dependent solubility.

- Oxadiazole Analogue : Likely higher aqueous solubility (logP ~2.8) due to oxadiazole polarity, but methylthio group may reduce it slightly .

- Fluorinated Pyrazolopyrimidine : Lower solubility (logP ~4.2) due to fluorinated aromatic rings, necessitating formulation optimization for bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, and how can its purity be validated?

- Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and coupling steps. For example, sulfonamide intermediates (e.g., 4-sulfamoylphenyl derivatives) are typically prepared using sulfonyl chlorides under anhydrous conditions, followed by coupling with substituted piperidines. Purity validation requires multimodal characterization :

- 1H/13C NMR to confirm regiochemistry and substituent orientation.

- IR spectroscopy to validate sulfonamide (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) functional groups .

- Elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

- HPLC-MS for assessing impurities (<1% threshold recommended) .

Q. What are the primary biological targets or assays used to evaluate this compound in early-stage research?

- Answer : The compound’s sulfonamide and pyrimidine motifs suggest potential enzyme inhibition applications. Common assays include:

- Carbonic anhydrase inhibition : Fluorometric assays using 4-nitrophenyl acetate as a substrate to measure IC₅₀ values .

- Kinase/receptor binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) due to structural similarity to known bioactive piperidine derivatives .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Answer :

- Molecular docking (AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX or dopamine D3 receptors, identifying critical interactions (e.g., hydrogen bonds with sulfonamide groups) .

- ADMET prediction (SwissADME, pkCSM) to optimize logP (target 2–3 for blood-brain barrier penetration) and reduce hepatotoxicity risks (e.g., CYP450 inhibition screening) .

- QSAR modeling to correlate structural features (e.g., piperidine substitution patterns) with activity, prioritizing 3,5-dimethylpiperidine for steric stabilization .

Q. What experimental strategies resolve contradictions in reported activity data across structurally analogous compounds?

- Answer : Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

- Orthogonal validation : Replicate key findings using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites that may skew results .

- Systematic SAR studies : Compare substituent effects (e.g., replacing 4-methylpyrimidin-2-yl with 4-chlorophenyl) to isolate critical pharmacophores .

Q. How can process chemistry challenges (e.g., low yield in sulfonylation) be addressed during scale-up?

- Answer :

- Solvent optimization : Use DMF or THF to enhance sulfonyl chloride reactivity while minimizing hydrolysis .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Membrane separation (nanofiltration) to isolate the product from unreacted intermediates, improving yield (>85%) .

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

- Answer :

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism absence .

- Thermal analysis (TGA/DSC) : Assess stability (decomposition >200°C) and identify hydrate/solvate forms .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response analysis in preclinical studies?

- Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous

- Bootstrap resampling to estimate confidence intervals.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can researchers design a robust SAR study for this compound’s derivatives?

- Answer :

- Scaffold diversification : Synthesize analogs with variations in the piperidine (e.g., 2,6-dimethyl vs. 3,5-dimethyl) and benzamide moieties .

- High-throughput screening : Use 96-well plate formats to test 50+ derivatives against a panel of targets .

- Machine learning : Train models on public datasets (ChEMBL) to predict novel derivatives with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.